molecular formula C25H42O5 B1246365 Mangicol A

Mangicol A

Cat. No. B1246365
M. Wt: 422.6 g/mol
InChI Key: KJHICOOTWQEHPN-DVMFOLSNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mangicol A is a sesterterpenoid natural product found in the fungus Fusarium heterosporum. It exhibits significant antiinflammatory activity in the PMA-induced mouse ear edema model. It has a role as an anti-inflammatory agent, a fungal metabolite and a marine metabolite. It is a pentol, a sesterterpenoid and a carbopolycyclic compound.
Mangicol A is a natural product found in Fusarium, Fusarium gibbosum, and other organisms with data available.

Scientific Research Applications

Biosynthesis and Structure

  • Mangicol A : Part of a series of novel sesterterpene polyols, mangicol A was isolated from a marine fungal isolate identified as Fusarium heterosporum. It possesses a unique spirotricyclic skeletal structure. The structural elucidation of mangicol A, including its stereochemistry, was achieved through spectral data interpretation from natural and synthetic derivatives (Renner, Jensen & Fenical, 2000).

Biological Activity

  • Anti-inflammatory Activity : Mangicol A, alongside mangicol B, displayed significant anti-inflammatory effects in the PMA-induced mouse ear edema model. This highlights its potential therapeutic applications in addressing inflammation-related conditions (Renner, Jensen & Fenical, 2000).

Biosynthetic Pathways

  • Biosynthetic Research : The biosynthetic pathway for mangicol A, and the related neomangicol carbon skeletons, was proposed based on the incorporation of radiolabeled precursors. This research into biosynthetic routes is crucial for understanding and potentially synthesizing these compounds for broader applications (Bell & Winter, 2015).

Synthetic Approaches

  • Synthetic Exploration : Efforts to synthesize mangicol A involved evaluating various strategies, highlighting the complexity and challenges in mimicking its natural structure synthetically. These studies contribute to our understanding of the structural complexity and potential synthetic routes for mangicol A (Pichlmair, Ruiz, Vilotijević & Paquette, 2006).

properties

Product Name

Mangicol A

Molecular Formula

C25H42O5

Molecular Weight

422.6 g/mol

IUPAC Name

(2S,3S,4S)-5-[(1R,2S,5S,6R,7R,10R,13S,15R)-15-hydroxy-2,7,10,13-tetramethyl-7-tetracyclo[10.3.0.01,5.06,10]pentadec-11-enyl]-2-methylpentane-1,2,3,4-tetrol

InChI

InChI=1S/C25H42O5/c1-14-10-19(28)25-15(2)6-7-16(25)20-22(3,11-17(14)25)8-9-23(20,4)12-18(27)21(29)24(5,30)13-26/h11,14-16,18-21,26-30H,6-10,12-13H2,1-5H3/t14-,15-,16-,18-,19+,20-,21-,22+,23+,24-,25+/m0/s1

InChI Key

KJHICOOTWQEHPN-DVMFOLSNSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@]13[C@@H](C[C@@H](C3=C[C@@]4([C@H]2[C@@](CC4)(C)C[C@@H]([C@@H]([C@](C)(CO)O)O)O)C)C)O

Canonical SMILES

CC1CCC2C13C(CC(C3=CC4(C2C(CC4)(C)CC(C(C(C)(CO)O)O)O)C)C)O

synonyms

mangicol A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Mangicol A

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